

The Discovery and Natural Genesis of 3,4-Dicaffeoylquinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dicaffeoylquinic acid

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Abstract

3,4-Dicaffeoylquinic acid (3,4-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound extensively distributed throughout the plant kingdom. First identified in the mid-20th century, this molecule has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and biosynthesis of 3,4-DCQA. It is intended for researchers, scientists, and professionals in the fields of pharmacognosy, natural product chemistry, and drug development. The guide details the biosynthetic pathway, summarizes its prevalence in various plant species with quantitative data, and outlines the experimental protocols for its extraction, isolation, and characterization.

Introduction

3,4-Dicaffeoylquinic acid, also known as isochlorogenic acid B, is an ester formed from one molecule of quinic acid and two molecules of caffeic acid.[1] Its discovery and subsequent research have highlighted its significant role in plant defense mechanisms and its potential as a therapeutic agent.[2] This document serves as a detailed resource on the fundamental aspects of 3,4-DCQA, from its creation in nature to its isolation in the laboratory.

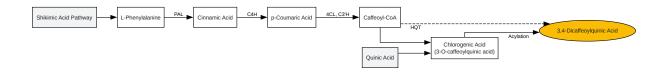
Biosynthesis of 3,4-Dicaffeoylquinic Acid



The biosynthesis of **3,4-dicaffeoylquinic acid** is intricately linked to the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway originates from the shikimic acid pathway, which provides the precursor, L-phenylalanine.

The key steps leading to the formation of 3,4-DCQA are as follows:

- Shikimic Acid Pathway: This pathway generates chorismic acid, which is then converted to Lphenylalanine.
- Phenylpropanoid Pathway: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.
- Formation of Caffeoyl-CoA: p-Coumaric acid is subsequently converted to caffeoyl-CoA
 through a series of enzymatic reactions involving 4-coumarate:CoA ligase (4CL) and pcoumaroyl ester 3'-hydroxylase (C3'H).
- Esterification with Quinic Acid: Caffeoyl-CoA then serves as an acyl donor for the esterification of quinic acid. This reaction is catalyzed by hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) to form 3-O-caffeoylquinic acid (chlorogenic acid).
- Formation of Dicaffeoylquinic Acids: 3,4-DCQA is hypothesized to be formed through the subsequent acylation of monocaffeoylquinic acids with another molecule of caffeoyl-CoA.[2] [3]



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Caption: Biosynthetic pathway of **3,4-Dicaffeoylquinic acid**.



Natural Occurrence and Quantitative Data

3,4-Dicaffeoylquinic acid is found in a wide array of plant species, often alongside other caffeoylquinic acid isomers. Its concentration can vary significantly depending on the plant species, part of the plant, and growing conditions. Notable sources include members of the Asteraceae, Lamiaceae, and Caprifoliaceae families.

Plant Species	Plant Part	Concentration of 3,4- Dicaffeoylquinic Acid	Reference
Artemisia dracunculus L.	Aerial Parts	3.86 mg/g (water- ethanolic extract)	[4]
Tussilago farfara L.	Leaves	51.58 mg/g (water- ethanolic extract)	[4]
Gynura procumbens	Leaves	Found to be a major compound	[5]
Lonicera japonica Thunb.	Leaves	20.3 mg isolated from a larger extract fraction	[6]
Artemisia capillaris	Herb	Quantified, but specific values vary	[7]

Experimental Protocols Extraction and Isolation of 3,4-Dicaffeoylquinic Acid from Lonicera japonica

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of 3,4-DCQA from the leaves of Lonicera japonica.[6] [8]

4.1.1. Materials and Reagents



- Dried leaves of Lonicera japonica
- Methanol (analytical grade)
- n-Butanol (analytical grade)
- Methyl tert-butyl ether (analytical grade)
- Acetonitrile (HPLC grade)
- Water (deionized)
- Acetic acid (analytical grade)
- Rotary evaporator
- High-Speed Counter-Current Chromatography (HSCCC) system
- Preparative High-Performance Liquid Chromatography (prep-HPLC) system

4.1.2. Extraction Procedure

- Powdering: Grind the dried leaves of Lonicera japonica into a fine powder.
- Maceration: Macerate the powdered plant material with 80% methanol at room temperature for 24 hours. Repeat the extraction process three times.
- Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation: Suspend the crude extract in water and partition successively with n-butanol. Collect the n-butanol fraction, which is enriched with caffeoylquinic acids.
- Drying: Evaporate the n-butanol fraction to dryness.

4.1.3. Isolation by HSCCC

Solvent System: Prepare a two-phase solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) in a 2:2:1:5 (v/v/v/v) ratio.

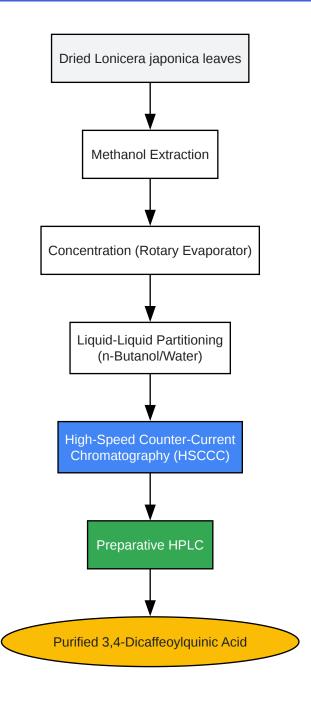


- Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
- HSCCC Separation:
 - Fill the HSCCC column with the stationary phase.
 - Dissolve the dried n-butanol extract in a mixture of the upper and lower phases (1:1, v/v).
 - Inject the sample into the HSCCC system.
 - Elute with the mobile phase at a defined flow rate.
 - Collect fractions based on the elution profile monitored by UV detection.

4.1.4. Purification by Preparative HPLC

- Column: Use a C18 reversed-phase preparative column.
- Mobile Phase: Employ a gradient elution system with acetonitrile (A) and water containing 0.1% formic acid (B).
- Purification: Inject the fraction containing 3,4-DCQA (as determined by analytical HPLC) onto the prep-HPLC system. Collect the peak corresponding to 3,4-DCQA.
- Drying: Evaporate the solvent from the collected fraction to obtain purified 3,4-Dicaffeoylquinic acid.





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Caption: General workflow for the extraction and isolation of 3,4-DCQA.

Characterization

The structural elucidation and confirmation of **3,4-Dicaffeoylquinic acid** are typically achieved through a combination of spectroscopic techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)



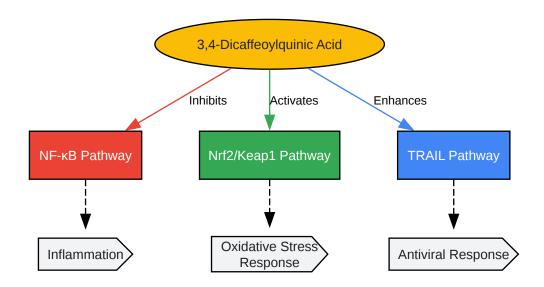
- Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: Gradient elution with acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid or phosphoric acid).
- Detection: UV-Vis detector, typically at 325-330 nm, which is the characteristic absorbance maximum for caffeoylguinic acids.
- Identification: Comparison of retention time with a certified reference standard.
- 4.2.2. Mass Spectrometry (MS)
- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
- Expected Ion: The deprotonated molecule [M-H]⁻ at an m/z of approximately 515.1191.
- Fragmentation (MS/MS): Tandem mass spectrometry can be used to confirm the structure by observing characteristic fragment ions corresponding to the loss of caffeoyl moieties.[9]
- 4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR: Provides information on the number and chemical environment of protons, including characteristic signals for the vinyl protons of the caffeoyl groups and the protons of the quinic acid ring.
- ¹³C-NMR: Shows the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the caffeoyl moieties, and the carbons of the quinic acid core.[6]
- 2D-NMR (COSY, HMQC, HMBC): Used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the caffeic acid and quinic acid moieties.[6]

Signaling Pathways Modulated by Dicaffeoylquinic Acids



Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of dicaffeoylquinic acids, including 3,4-DCQA. These compounds have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and immune responses.

- NF-κB Pathway: Dicaffeoylquinic acids have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of proinflammatory cytokines and enzymes.[2][10][11][12]
- Nrf2/Keap1 Pathway: These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.[3]
- TRAIL Pathway: 3,4-DCQA has been shown to increase the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), which plays a role in antiviral responses by inducing apoptosis in virus-infected cells.[13]



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Caption: Simplified overview of signaling pathways modulated by 3,4-DCQA.

Conclusion

3,4-Dicaffeoylquinic acid stands out as a widely distributed and biologically significant natural product. Its biosynthesis via the phenylpropanoid pathway underscores its fundamental role in



plant metabolism. The methodologies for its extraction and characterization are well-established, enabling further investigation into its pharmacological properties. The ongoing elucidation of its interactions with key cellular signaling pathways continues to open new avenues for its potential application in the development of novel therapeutic agents. This guide provides a foundational resource for professionals engaged in the exploration and utilization of this promising natural compound.

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